

Application Note: Scalable Regioselective Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS No.:	148546-84-3
Cat. No.:	B2798098

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Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Its synthesis presents a classic regiochemical challenge: direct nitration of the fully methylated precursor (Methyl Vertrate) predominantly yields the 6-nitro isomer due to the combined directing effects of the 3-methoxy and 1-ester groups.

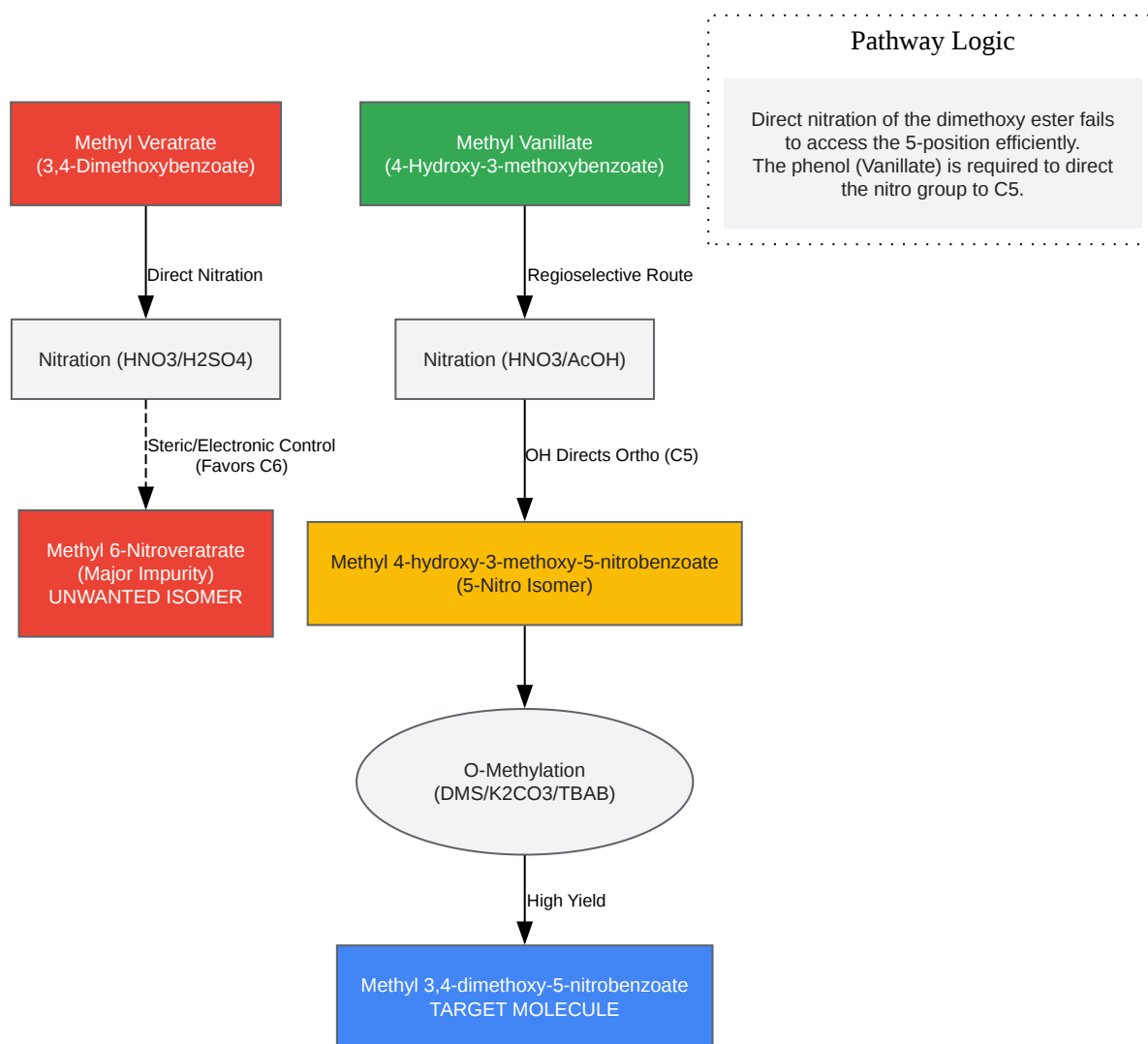
To achieve the 5-nitro substitution pattern required for biological activity, this protocol utilizes a regioselective nitration-alkylation strategy. By starting with Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), the 4-hydroxyl group directs the incoming nitro electrophile to the ortho-position (C5), overcoming the directing influence of the ester. Subsequent

-methylation locks the structure to yield the target molecule.

This guide details a scalable, two-step protocol designed for high throughput and safety, utilizing Phase Transfer Catalysis (PTC) for the methylation step to avoid hazardous anhydrous conditions.

Strategic Pathway Analysis

The choice of starting material dictates the isomeric purity of the final product. The diagram below illustrates the divergent pathways and the mechanistic rationale for selecting the Vanillate route.



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Figure 1: Mechanistic divergence in the synthesis of nitrobenzoate isomers. The Vanillate route (green) ensures 5-position selectivity.

Experimental Protocols

Step 1: Regioselective Nitration of Methyl Vanillate

Objective: Introduce the nitro group at the 5-position using the directing power of the 4-hydroxyl group.

Safety Warning: Nitration is highly exothermic.[1] Thermal runaway is a critical risk. Maintain strict temperature control.

Materials & Reagents

Reagent	Equiv.[2][3][4][5]	Role	Hazard Note
Methyl Vanillate	1.0	Substrate	Irritant
Nitric Acid (65-70%)	1.2	Electrophile	Corrosive, Oxidizer
Glacial Acetic Acid	Solvent	Solvent	Flammable, Corrosive
Ice/Water	N/A	Quench	N/A

Procedure

- Preparation: Charge a jacketed glass reactor with Methyl Vanillate (1.0 equiv) and Glacial Acetic Acid (5.0 vol). Stir until fully dissolved.
- Cooling: Cool the solution to 0–5 °C using a cryostat or ice/salt bath.
- Addition: Add Nitric Acid (1.2 equiv) dropwise via an addition funnel.
 - Critical Parameter: Control addition rate so the internal temperature never exceeds 10 °C.
 - Observation: The solution will turn from colorless to yellow/orange.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
 - IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC.[2] Target < 2% starting material.
- Quenching: Pour the reaction mixture slowly into 5 volumes of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[2]

- Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 2 vol) until the filtrate pH is neutral (> pH 5).
- Drying: Dry the solid in a vacuum oven at 45 °C to constant weight.
 - Yield: Typically 85–92%.
 - Identity: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Step 2: Phase-Transfer Catalyzed O-Methylation

Objective: Methylate the 4-hydroxyl group to obtain the final dimethoxy product. Methodology: Phase Transfer Catalysis (PTC) is selected over Sodium Hydride/DMF methods to improve safety, reduce water sensitivity, and simplify workup on a large scale.

Materials & Reagents

Reagent	Equiv.[2][3][4][5]	Role	Hazard Note
Step 1 Intermediate	1.0	Substrate	Irritant
Dimethyl Sulfate (DMS)	1.2	Methylating Agent	Highly Toxic, Carcinogen
Potassium Carbonate ()	1.5	Base	Irritant
TBAB (Tetrabutylammonium bromide)	0.05	Phase Transfer Catalyst	Hygroscopic
Toluene	Solvent	Organic Phase	Flammable
Water	Solvent	Aqueous Phase	N/A

Note: Methyl Iodide (MeI) can be substituted for DMS but is more volatile and expensive.

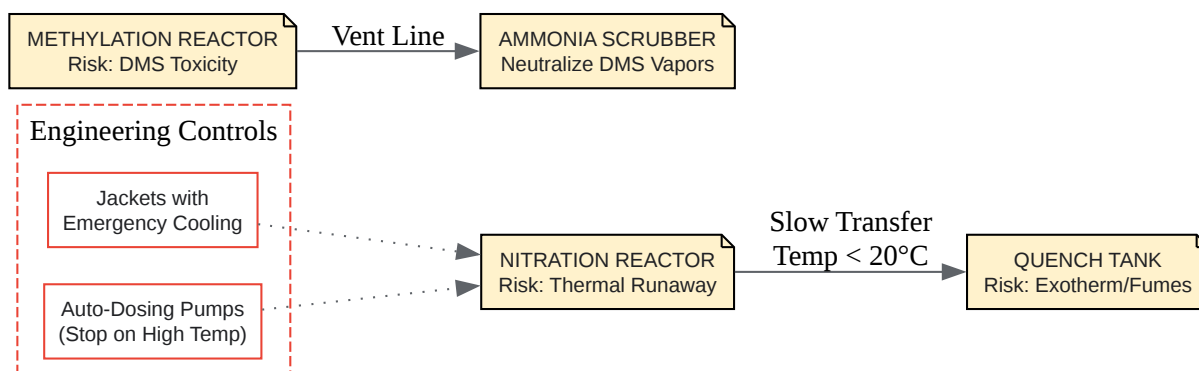
Procedure

- Setup: In a reactor equipped with an overhead stirrer and reflux condenser, charge Toluene (10 vol) and the Step 1 Intermediate (1.0 equiv).
- Catalyst Addition: Add (1.5 equiv) and TBAB (0.05 equiv).
 - Mechanism:[6][7][8][9] TBAB shuttles the phenoxide anion between the solid/aqueous base interface and the organic phase.
- Alkylation: Add Dimethyl Sulfate (1.2 equiv) slowly at room temperature.
 - Safety: DMS is extremely toxic. Use a closed system and scrubbers (ammonia solution) for vent lines.
- Heating: Heat the biphasic mixture to 60–65 °C for 4–6 hours.
 - IPC:[6] Monitor for disappearance of the phenol peak.
- Workup:
 - Cool to 20 °C.
 - Add water (5 vol) and stir for 30 minutes to quench excess DMS and dissolve inorganic salts.
 - Separate the layers.[2] Extract the aqueous layer once with Toluene.
- Purification:
 - Wash combined organic layers with 10% NaOH (to remove unreacted phenol) and then Brine.
 - Concentrate the organic phase under reduced pressure.
 - Recrystallization: Recrystallize the crude residue from Methanol or Isopropanol to yield high-purity crystals.
- Final Product: **Methyl 3,4-dimethoxy-5-nitrobenzoate**.

- Appearance: Light yellow crystalline solid.[4]
- Yield: 90–95%.[4][10]

Process Safety & Engineering Controls

The following diagram outlines the critical safety nodes for the scale-up of this process.



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Figure 2: Critical safety nodes. Nitration requires thermal interlocks; Methylation requires vapor scrubbing.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct 5-nitro isomer and not the 6-nitro impurity, use

NMR coupling constants.

Feature	Target: 5-Nitro Isomer	Impurity: 6-Nitro Isomer
Aromatic Protons	Two doublets (or meta-coupled singlets)	Two singlets
Coupling Constant ()	Hz (Meta coupling)	Para coupling (often not resolved, appears as singlets)
Shift Environment	H2 and H6 are magnetically distinct but similar	H2 and H5 are very distinct

Key QC Check: If your NMR shows two aromatic singlets with no meta-coupling, you have likely nitrated the wrong starting material (Methyl Veratrate) or the reaction rearranged. The Vanillate route guarantees the meta-relationship (

and

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